molecular formula C13H13BrO5 B141224 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate CAS No. 24085-07-2

2-Acetoxy-5-(2-bromoacetyl)benzyl acetate

Cat. No.: B141224
CAS No.: 24085-07-2
M. Wt: 329.14 g/mol
InChI Key: QVJPOKCPMZBJOX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate typically involves the acetylation of 5-(2-bromoacetyl)benzyl alcohol. The reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-5-(2-bromoacetyl)benzyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester groups.

Major Products Formed

Scientific Research Applications

2-Acetoxy-5-(2-bromoacetyl)benzyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate involves its interaction with biological molecules. The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial in studies related to enzyme inhibition and protein function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetoxy-5-(2,2-dibromoacetyl)benzyl acetate
  • 2-Acetoxy-5-(2-chloroacetyl)benzyl acetate
  • 2-Acetoxy-5-(2-fluoroacetyl)benzyl acetate

Uniqueness

2-Acetoxy-5-(2-bromoacetyl)benzyl acetate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro and fluoro analogs, the bromo derivative is more reactive in substitution reactions, making it a valuable intermediate in organic synthesis .

Biological Activity

2-Acetoxy-5-(2-bromoacetyl)benzyl acetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological applications, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H13_{13}BrO5_5. The compound features an acetoxy group and a bromoacetyl moiety, which are crucial for its reactivity and biological interactions.

PropertyValue
Molecular Weight313.15 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
CAS Number24085-00-1

The biological activity of this compound primarily involves its ability to interact with various biological molecules. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This mechanism is significant in enzyme inhibition studies and protein function analyses.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes by covalently modifying their active sites. For instance, studies have shown that it can inhibit serine proteases, which are critical in various physiological processes.

Anticancer Potential

In vitro studies have suggested that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. The compound's ability to modify protein functions may lead to the suppression of tumor growth .

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of the compound. In animal models, it has been observed that higher doses can lead to adverse effects, including reduced survival rates and increased tumor incidences in certain organs. However, at lower doses, the compound showed no significant toxicity, indicating a potential therapeutic window for its application in drug development .

Case Studies

  • Enzyme Interaction Study : A study focused on the interaction of this compound with human serum albumin revealed that the compound binds effectively to the protein, suggesting potential applications in drug delivery systems.
  • Antitumor Activity Assessment : In a controlled experiment involving various cancer cell lines, this compound was shown to significantly reduce cell viability at concentrations above 10 µM, highlighting its potential as an anticancer agent .

Applications in Research

The compound serves as an important intermediate in organic synthesis and has applications in:

  • Medicinal Chemistry : As a precursor for developing new pharmaceuticals targeting specific diseases.
  • Biochemical Research : Utilized in studies investigating enzyme-substrate interactions and protein modifications.

Comparison with Related Compounds

Compared to similar compounds like 2-Acetoxy-5-(2-chloroacetyl)benzyl acetate, the bromo derivative exhibits enhanced reactivity due to the larger size and electronegativity of bromine, making it a more potent candidate for substitution reactions.

CompoundReactivity Level
This compoundHigh
2-Acetoxy-5-(2-chloroacetyl)benzyl acetateModerate
2-Acetoxy-5-(2-fluoroacetyl)benzyl acetateLow

Properties

IUPAC Name

[2-acetyloxy-5-(2-bromoacetyl)phenyl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO5/c1-8(15)18-7-11-5-10(12(17)6-14)3-4-13(11)19-9(2)16/h3-5H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJPOKCPMZBJOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(C=CC(=C1)C(=O)CBr)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461048
Record name 2-Acetoxymethyl-4-bromoacetylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24085-07-2
Record name 1-[4-(Acetyloxy)-3-[(acetyloxy)methyl]phenyl]-2-bromoethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24085-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetoxymethyl-4-bromoacetylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of bromine (7.1 g.) in chloroform (20 ml.) was added dropwise to a stirred solution of 3'-acetoxymethyl-4'-acetoxyacetophenone (11.0 g.) in chloroform (150 ml.) at room temperature. After completion of the addition, the solution was washed with water (2×150 ml.) and brine (100 ml.). The organic phase was dried (MgSO4), filtered and evaporated to give 3'-acetoxymethyl-4'-acetoxy-2-bromoacetophenone (10.0 g.) which was judged to be sufficiently pure by IR and TLC [SiO2 ; 1:1 v/v EtOAc/petrol (60°-80° C.)] for use without further purification or characterisation. A solution of 3'-acetoxymethyl-4'-acetoxy-2-bromoacetophenone (10.0 g.) in dimethylsulphoxide (150 ml.) was stirred at room temperature for 48 hours. The solution was then poured into ice-water (500 ml.) and extracted with ethyl acetate (3×200 ml.). The organic layers were combined, dried (MgSO4) filtered. The solvent was removed by evaporation to give 3'-acetoxymethyl- 4'-acetoxy-phenylglyoxal hydrate as a yellow oil (6.5 g. 81%). The glyoxal derivative had a satisfactory IR spectrum and was judged pure by TLC (SiO2 : EtOAc) and was therefore used without full characterisation or isolation.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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